molecular formula C10H13NS B1427251 2-Methyl-2-phenylpropanethioamide CAS No. 1341739-22-7

2-Methyl-2-phenylpropanethioamide

Cat. No. B1427251
CAS RN: 1341739-22-7
M. Wt: 179.28 g/mol
InChI Key: VLQJIACSHPWLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-phenylpropanethioamide is a chemical compound with the molecular formula C10H13NS and a molecular weight of 179.28 g/mol . It is intended for research use only and is not suitable for human or veterinary use .


Synthesis Analysis

While there is no direct information available on the synthesis of 2-Methyl-2-phenylpropanethioamide, a related compound, 2-methyl-2′-phenylpropionic acid derivatives, has been synthesized using a process that could potentially be adapted .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2-phenylpropanethioamide consists of a thioamide group attached to a phenyl group and a methyl group . The InChI code for this compound is 1S/C10H13NS/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12) .

. It should be stored at a temperature of 4 degrees Celsius . The compound’s InChI code is 1S/C10H13NS/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12) .

Scientific Research Applications

Pharmaceutical Research

2-Methyl-2-phenylpropanethioamide: is a compound of interest in pharmaceutical research due to its structural similarity to thiophene derivatives, which are known for their wide range of pharmacological activities . This compound could be explored for its potential as a precursor in synthesizing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Material Science

In material science, 2-Methyl-2-phenylpropanethioamide may serve as a building block for creating novel organic semiconductors. Thiophene-based molecules play a significant role in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Chemical Synthesis

This compound can be utilized in chemical synthesis as a reagent or intermediate. Its thioamide group could be involved in various synthetic pathways, potentially leading to the creation of complex molecules for further research in chemistry and material science .

Corrosion Inhibition

Thiophene derivatives have been used as corrosion inhibitors in industrial chemistry . 2-Methyl-2-phenylpropanethioamide could be investigated for its efficacy in protecting metals from corrosion, which is crucial for extending the life of metal components in various industries.

Analytical Chemistry

As a reference standard, 2-Methyl-2-phenylpropanethioamide can be employed in analytical chemistry to ensure the accuracy of analytical methods and instruments. It’s essential for validating the performance of pharmaceutical testing and ensuring quality control .

Biological Studies

Given the biological activity of thiophene derivatives, 2-Methyl-2-phenylpropanethioamide might be used in biological studies to understand the mechanism of action of similar compounds. It could be a key to unlocking new treatments for various diseases .

Safety and Hazards

2-Methyl-2-phenylpropanethioamide is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-methyl-2-phenylpropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQJIACSHPWLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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